2-Chloro-5-((4-methoxybenzyl)oxy)pyridine
Overview
Description
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a 4-methoxybenzyl group attached through an oxygen atom at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The 4-methoxybenzyl alcohol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the 2-chloropyridine, resulting in the substitution of the chlorine atom with the 4-methoxybenzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-Chloro-5-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-((4-methoxyphenyl)oxy)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-5-((4-methoxybenzyl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness: 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzyl group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)methoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIILCYVOOFLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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